3-Propoxyphenylboronic acid
Overview
Description
3-Propoxyphenylboronic acid is a compound with the molecular formula C9H13BO3 . It is used for research purposes and is not intended for diagnostic or therapeutic use . It is a self-assembled active agent with antimicrobial and antiviral properties .
Molecular Structure Analysis
The molecular structure of 3-Propoxyphenylboronic acid is characterized by a benzene ring conjugated to a propoxy group and a boronic acid group . The InChI code for this compound is InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8 (7-9)10 (11)12/h3-5,7,11-12H,2,6H2,1H3
. The compound has a molecular weight of 180.01 g/mol .
Physical And Chemical Properties Analysis
3-Propoxyphenylboronic acid has a molecular weight of 180.01 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 180.0957744 g/mol . The topological polar surface area of the compound is 49.7 Ų . The compound has a heavy atom count of 13 .
Scientific Research Applications
Crystallization Control in Phenylboronic Acids
Research on phenylboronic acids, including derivatives like 3-Propoxyphenylboronic acid, has explored their use in crystallization control. A study by Semjonova and Be̅rziņš (2022) focused on 2,6-Dimethoxyphenylboronic acid as a model substance to control polymorphic outcomes in crystallization. They found that surfactants could facilitate the crystallization of metastable forms, potentially applicable to related phenylboronic acids (Semjonova & Be̅rziņš, 2022).
Tumor Targeting and Drug Delivery
Phenylboronic acid-decorated nanoparticles, including those modified with compounds like 3-Propoxyphenylboronic acid, are being explored for tumor-targeted drug delivery. Wang et al. (2016) demonstrated enhanced tumor-homing activity and improved antitumor effects in phenylboronic acid-decorated nanoparticles, indicating a significant potential in oncology (Wang et al., 2016).
Bacteria Detection and Analysis
3-Mercaptophenylboronic acid, a compound related to 3-Propoxyphenylboronic acid, has been applied as a label for bacteria detection using surface-enhanced Raman spectroscopy. Hickey and He (2020) reported strong labeling of bacteria cells with 3-MPBA, suggesting potential applications for 3-Propoxyphenylboronic acid in microbial research and diagnostics (Hickey & He, 2020).
Catalytic Reactions and Synthesis
A study by Ukai et al. (2006) on arylboronic esters, closely related to 3-Propoxyphenylboronic acid, showed the potential of these compounds in catalytic reactions, particularly in the synthesis of benzoic and alpha,beta-unsaturated carboxylic acids. This research suggests possible applications in organic synthesis and catalysis (Ukai et al., 2006).
Polymeric Nanomaterials and Biosensors
Lan and Guo (2019) highlighted the use of phenylboronic acid-decorated polymeric nanomaterials, including derivatives like 3-Propoxyphenylboronic acid, in drug delivery systems and biosensors. This field has seen significant advances in the past decade, leveraging the unique chemistry of phenylboronic acids (Lan & Guo, 2019).
properties
IUPAC Name |
(3-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWMXFANVKOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395109 | |
Record name | 3-Propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxyphenylboronic acid | |
CAS RN |
149557-18-6 | |
Record name | 3-Propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.